molecular formula C21H25ClN4O3S B6512683 3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione CAS No. 942652-18-8

3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione

Cat. No.: B6512683
CAS No.: 942652-18-8
M. Wt: 449.0 g/mol
InChI Key: WIYXUFGLFQHOJD-UHFFFAOYSA-N
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Description

3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C21H25ClN4O3S and its molecular weight is 449.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.1335895 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • A piperazine ring which is often associated with various biological activities.
  • A cyclopropyl group that can influence the compound's interaction with biological targets.
  • A pyrazole moiety , known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperazine component is known to facilitate binding to neurotransmitter receptors, while the pyrazole portion may contribute to anti-inflammatory and analgesic effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
AntitumorPotential cytotoxic effects on cancer cells have been observed in preliminary studies .
NeuropharmacologicalInteraction with serotonin and dopamine receptors suggests potential in treating mood disorders .
Anti-inflammatorySimilar compounds have shown efficacy in reducing inflammation in animal models .

Case Studies and Research Findings

  • Antimicrobial Activity : A study synthesized piperazine derivatives and evaluated their antimicrobial efficacy. The results indicated moderate to significant activity against various bacterial strains, demonstrating the potential of piperazine-containing compounds in developing new antibiotics .
  • Antitumor Effects : Research on structurally related pyrazole derivatives revealed selective cytotoxicity against melanoma cells. These compounds induced cell cycle arrest and decreased melanin production, suggesting their utility in cancer therapy .
  • Neuropharmacological Studies : Compounds with similar piperazine structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments. The binding affinity to serotonin receptors indicates a promising avenue for further research .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3S/c22-16-2-1-3-17(12-16)24-7-9-25(10-8-24)21(27)19-13-20(15-4-5-15)26(23-19)18-6-11-30(28,29)14-18/h1-3,12-13,15,18H,4-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYXUFGLFQHOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.